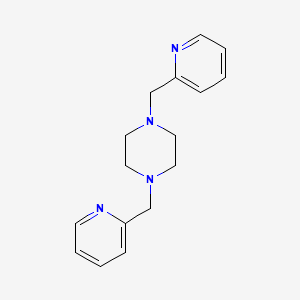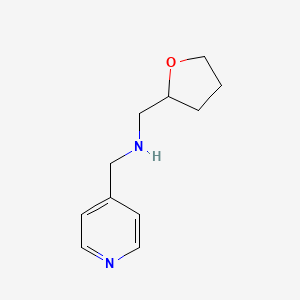
3-(3,5-ジメチル-1H-ピラゾール-1-イル)ベンズアルデヒド
概要
説明
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine:
Drug Development: The structural features of the compound make it a candidate for the development of pharmaceuticals targeting specific enzymes and receptors.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
Target of Action
The primary target of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in the development of idiopathic pulmonary fibrosis .
Mode of Action
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction results in the inhibition of the αvβ6 integrin .
Biochemical Pathways
The inhibition of the αvβ6 integrin can affect various cellular processes, including cell adhesion, migration, and signaling .
Pharmacokinetics
The compound has been found to have a long dissociation half-life of 7 hours, indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7, which can enhance its bioavailability . The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde are commensurate with inhaled dosing by nebulization .
Result of Action
The inhibition of the αvβ6 integrin by 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can potentially alter cellular processes, leading to therapeutic effects. For instance, it has been suggested as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis .
Action Environment
The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can be influenced by various environmental factors. For example, the pH of the environment can affect its solubility and therefore its bioavailability . .
生化学分析
Biochemical Properties
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and pyrazole-specific enzymes. These interactions often involve the aldehyde group of the compound, which can form covalent bonds with the active sites of these enzymes, leading to inhibition or modulation of enzyme activity . Additionally, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, influencing protein structure and function.
Cellular Effects
The effects of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. Furthermore, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can have downstream effects on cellular function and homeostasis.
Molecular Mechanism
At the molecular level, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of the aldehyde group to nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways, primarily those related to aldehyde metabolism and pyrazole derivatives . Enzymes such as aldehyde dehydrogenase play a crucial role in the metabolism of this compound, converting it into less reactive metabolites. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its distribution and localization within cells.
Subcellular Localization
The subcellular localization of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and, to a lesser extent, in the nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its biochemical effects. The localization within subcellular compartments can impact the compound’s activity and function, influencing cellular responses to various stimuli.
準備方法
Synthetic Routes and Reaction Conditions:
One-Pot Condensation: A common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes.
Cycloaddition Reactions: Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form pyrazoles.
Industrial Production Methods: Industrial production of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde often involves large-scale synthesis using optimized versions of the above methods. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation, where an aryl group is introduced at the nitrogen atom of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed coupling reactions are often employed for N-arylation.
Major Products:
Oxidation: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: N-aryl-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde derivatives.
類似化合物との比較
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: This compound has a similar pyrazole ring but with an additional N-methylpropan-1-amine group.
[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine dihydrochloride: Another similar compound with a propylamine group attached to the pyrazole ring.
Uniqueness:
Structural Features: The presence of the benzaldehyde group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde provides unique reactivity and potential for further functionalization compared to its analogs.
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390207 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956352-08-2 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


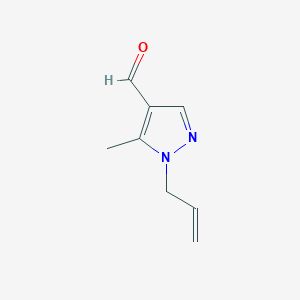

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)



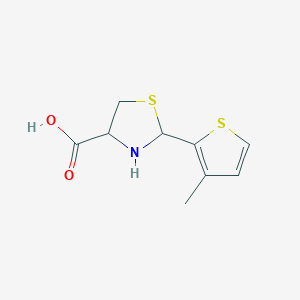
![[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate](/img/structure/B1274557.png)
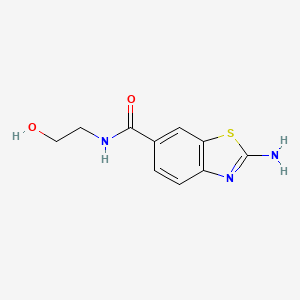

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)

